molecular formula C29H28O4 B8244175 (Methanetetrayltetrakis(benzene-4,1-diyl))tetramethanol CAS No. 617706-62-4

(Methanetetrayltetrakis(benzene-4,1-diyl))tetramethanol

Cat. No.: B8244175
CAS No.: 617706-62-4
M. Wt: 440.5 g/mol
InChI Key: ZEXUVBASHXORMA-UHFFFAOYSA-N
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Description

(Methanetetrayltetrakis(benzene-4,1-diyl))tetramethanol is a complex organic compound with the molecular formula C29H28O4 and a molecular weight of 440.54 g/mol . This compound is characterized by its four benzene rings attached to a central methane carbon, each bearing a hydroxymethyl group. It is known for its stability and unique structural properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methanetetrayltetrakis(benzene-4,1-diyl))tetramethanol typically involves the reaction of benzyl chloride with formaldehyde in the presence of a base, followed by a reduction step to introduce the hydroxymethyl groups . The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

    Solvent: Common solvents include ethyl acetate and hexane.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the reduction step.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

(Methanetetrayltetrakis(benzene-4,1-diyl))tetramethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to form more stable derivatives.

    Substitution: The benzene rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated benzene derivatives, nitrobenzene, and sulfonated benzene compounds.

Scientific Research Applications

(Methanetetrayltetrakis(benzene-4,1-diyl))tetramethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (Methanetetrayltetrakis(benzene-4,1-diyl))tetramethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved often include oxidative and reductive processes, as well as substitution reactions that modify the compound’s structure and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Methanetetrayltetrakis(benzene-4,1-diyl))tetramethanol is unique due to its multiple benzene rings and hydroxymethyl groups, which confer distinct chemical and physical properties. These features make it particularly useful in the synthesis of complex organic molecules and materials, as well as in various scientific research applications .

Properties

IUPAC Name

[4-[tris[4-(hydroxymethyl)phenyl]methyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28O4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16,30-33H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXUVBASHXORMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(C2=CC=C(C=C2)CO)(C3=CC=C(C=C3)CO)C4=CC=C(C=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210264
Record name Benzenemethanol, 4,4′,4′′,4′′′-methanetetrayltetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617706-62-4
Record name Benzenemethanol, 4,4′,4′′,4′′′-methanetetrayltetrakis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617706-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4,4′,4′′,4′′′-methanetetrayltetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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